4-(3-Aminopropyl)aniline 2HCl
Overview
Description
4-(3-Aminopropyl)aniline 2HCl, also known as Benzenepropanamine, 4-amino-, hydrochloride (1:2), is a chemical compound with the molecular formula C9H16Cl2N2 and a molecular weight of 223.14 g/mol . This compound is of significant interest due to its unique chemical structure and potential biological activity.
Preparation Methods
The synthesis of 4-(3-Aminopropyl)aniline 2HCl can be achieved through various methods. One common synthetic route involves the reaction of ethylenediamine with phenylpropanal, followed by oxidation to obtain the target product . Another method involves the reaction of amphetamine with carbamate, followed by reduction . These methods highlight the versatility and adaptability of the compound’s synthesis.
Chemical Reactions Analysis
4-(3-Aminopropyl)aniline 2HCl undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted aniline derivatives .
Scientific Research Applications
4-(3-Aminopropyl)aniline 2HCl has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in organic synthesis and dye synthesis . In industry, it is used in the synthesis of polymers and other materials .
Mechanism of Action
The mechanism of action of 4-(3-Aminopropyl)aniline 2HCl involves its interaction with various molecular targets and pathways. The compound’s amine group allows it to participate in hydrogen bonding and other interactions with biological molecules, which can lead to its biological effects . The specific pathways involved depend on the context of its use, but they often include interactions with enzymes and receptors .
Comparison with Similar Compounds
4-(3-Aminopropyl)aniline 2HCl can be compared with other similar compounds, such as 4-(3-Aminopropyl)aniline and other substituted anilines . These compounds share similar chemical structures but may differ in their specific properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications .
Properties
IUPAC Name |
4-(3-aminopropyl)aniline;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c10-7-1-2-8-3-5-9(11)6-4-8;;/h3-6H,1-2,7,10-11H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFCADFZZNPTJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91054-46-5 | |
Record name | 4-(3-aminopropyl)aniline dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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